molecular formula C21H22FN3O B2826269 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 901222-10-4

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2826269
CAS No.: 901222-10-4
M. Wt: 351.425
InChI Key: ZIHXYKPHTHBGEE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an ethanone bridge to a 1-methylindole moiety at the 3-position. Its molecular formula is C22H21FN4O (calculated based on structural analogs in and ). The 2-fluorophenyl group enhances lipophilicity and electronic interactions, while the 1-methylindole contributes to aromatic stacking and receptor binding. This structural framework is common in CNS-targeting agents, particularly those interacting with serotonin (5-HT) or dopamine receptors .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-23-15-16(17-6-2-4-8-19(17)23)14-21(26)25-12-10-24(11-13-25)20-9-5-3-7-18(20)22/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHXYKPHTHBGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Ethanone Derivatives with Aryl Substitutions

2-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (546083-95-8)
  • Structure : Replaces the indole with a 4-chlorophenyl group.
  • Molecular Formula : C18H18ClFN2O .
1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (68a)
  • Structure : Substitutes the 2-fluorophenyl group with isoindolin-5-yl.
  • Key Differences :
    • The isoindolin group introduces a bicyclic structure, enhancing rigidity and possibly improving dopamine D2 receptor binding .
    • HCl salt formation (as in 68a) improves solubility, which may enhance bioavailability compared to the neutral target compound .

Indole Positional Isomers and Substitutions

2-(4-Fluorophenyl)-1-[4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-yl]ethanone
  • Structure : Indole substitution at the 2-position instead of 3.
  • The carbonyl group at the indole-2 position may hinder π-π stacking compared to the ethanone-linked 3-position .
2-(1-Methyl-1H-indol-3-yl)acetamide (SC-26383)
  • Structure: Replaces the ethanone-piperazine moiety with an acetamide group.
  • Molecular Formula : C11H12N2O.

Antipsychotic and Antiproliferative Analogs

Biphenyl-Aryl Piperazine Ethanones
  • Example: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone.
  • Key Findings: Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction (a common side effect of antipsychotics) .
Sulfonylpiperazine-Tetrazole Ethanones (7a–m)
  • Example: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e).
  • Key Findings: Sulfonyl groups improve metabolic stability but may reduce CNS penetration due to increased polarity .

Pharmacokinetic and QSAR Insights

  • QSAR Models : For biphenyl-aryl piperazines, brain/blood partition coefficients (QPlogBB) and electron affinity (EA) correlate with anti-dopaminergic activity. The target compound’s 2-fluorophenyl group likely optimizes QPlogBB for CNS penetration, while the indole enhances EA for receptor binding .

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